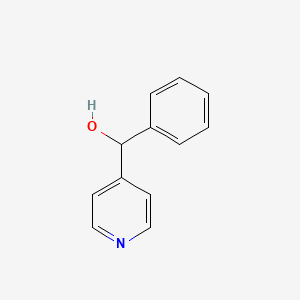

Phenyl(pyridin-4-yl)methanol

Description

Phenyl(pyridin-4-yl)methanol is an organic compound with the molecular formula C12H11NO. It consists of a phenyl group attached to a pyridin-4-yl group via a methanol moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

phenyl(pyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKGGGPMKINROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310433 | |

| Record name | α-Phenyl-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33974-27-5 | |

| Record name | α-Phenyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33974-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylpyridine-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033974275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33974-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Phenyl-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylpyridine-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(pyridin-4-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) in anhydrous ether, followed by hydrolysis to yield the desired product . Another method includes the reduction of 4-pyridinecarboxylic acid with sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-4-yl)methanol undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Phenyl(pyridin-4-yl)methanone.

Reduction: Phenyl(pyridin-4-yl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl(pyridin-4-yl)methanol, also known as (2-Phenylpyridin-4-yl)methanol, is an organic compound with the molecular formula . It features a pyridine ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. Research indicates that this compound exhibits potential biological activities, such as anti-inflammatory and antimicrobial properties.

Scientific Research Applications

This compound is a versatile building block in organic synthesis with applications in chemistry and biochemistry.

Synthesis and Reactivity this compound's structure allows for derivatization, making it a valuable intermediate in organic synthesis.

Prolyl-4-Hydroxylase Inhibitory Activity It has prolyl-4-hydroxylase inhibitory activity.

Anti-proliferative Activity Pyridine derivatives, including (4-(Pyridin-3-yl)phenyl)methanol, have demonstrated antiproliferative properties. The presence of hydroxyl (-OH) groups in the compound has been associated with improved antiproliferative activity against several cancer cell lines.

Case Studies

Study 1: Antiproliferative Screening

A study tested derivatives structurally similar to (4-(Pyridin-3-yl)phenyl)methanol against a panel of 60 cancer cell lines, showing promising results with several compounds achieving over 60% inhibition at concentrations around 10 µM.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyridine derivatives indicated that modifications to the phenolic part significantly influenced biological activity. The introduction of additional hydroxyl groups consistently led to lower IC50 values, enhancing the compounds' efficacy against targeted cancer cells.

Data Summary

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 0.058 | Antiproliferative |

| Similar Derivative | A549 | 0.021 | Induction of apoptosis |

| Similar Derivative | MDA-MB-231 | 0.035 | Enzyme inhibition |

Mechanism of Action

The mechanism of action of phenyl(pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the fields of chemistry, biology, and medicine.

Biological Activity

Phenyl(pyridin-4-yl)methanol, also known as (2-Phenylpyridin-4-yl)methanol, is an organic compound with the molecular formula C₁₂H₁₁NO. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenyl group and a hydroxymethyl group. The presence of these functional groups allows for various interactions with biological molecules, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves the nucleophilic addition of 2-phenylpyridine to formaldehyde under basic conditions. The reaction can be catalyzed by metals such as palladium or nickel to enhance efficiency. The product can undergo further transformations such as oxidation to form carboxylic acids or reduction to amines, which may also exhibit biological activity .

The biological activity of this compound is attributed to its ability to form hydrogen bonds through the hydroxymethyl group and engage in π-π interactions via the aromatic rings. These interactions can affect binding affinity and specificity towards various biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of this compound were selectively effective against Chlamydia, impacting inclusion numbers and morphology in infected cells . Additionally, its spectrum of activity includes effects against both Gram-positive and Gram-negative bacteria and fungi .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may counteract inflammation through mechanisms involving aminopeptidase activity, which plays a role in degrading pro-inflammatory mediators .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Antichlamydial Activity : In a study focusing on new compounds based on this compound, researchers observed significant reductions in chlamydial inclusion sizes in infected HEp-2 cells when treated with derivatives containing this structure. The mechanism involved disrupting the pathogen's lifecycle, suggesting potential for therapeutic development .

- Toxicity Assessments : Toxicity studies conducted on various derivatives showed that while some exhibited potent antimicrobial effects, they did not demonstrate significant toxicity towards human cells or mutagenicity in model organisms like Drosophila melanogaster.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.